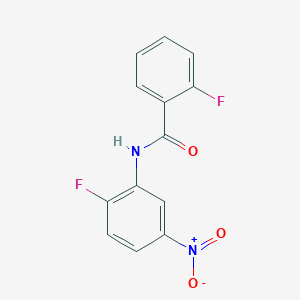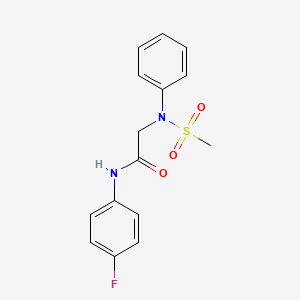
N-9H-fluoren-2-yl-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-fluoren-2-yl-5-nitro-2-furamide, also known as FNF, is a fluorescent probe widely used in biochemical and physiological research. It is a small molecule that can be easily synthesized and has unique spectroscopic properties, making it an ideal tool for studying biological processes.
Mechanism of Action
N-9H-fluoren-2-yl-5-nitro-2-furamide works by binding to specific molecules and altering their fluorescence properties. When excited with light, this compound emits a fluorescent signal that can be detected and measured. This allows researchers to track the movement and activity of molecules in real-time, providing valuable insights into biological processes.
Biochemical and physiological effects:
This compound has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for studying these processes in vivo. It is non-toxic and does not interfere with the normal functioning of cells, making it a safe and reliable tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-9H-fluoren-2-yl-5-nitro-2-furamide is its ability to act as a fluorescent probe, allowing researchers to track the movement and activity of molecules in real-time. It is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, there are some limitations to using this compound in lab experiments. For example, it has a limited spectral range, making it difficult to use in certain applications. Additionally, it can be difficult to target specific molecules with this compound, which can limit its usefulness in certain experiments.
Future Directions
There are numerous future directions for research involving N-9H-fluoren-2-yl-5-nitro-2-furamide. One potential area of research is the development of new methods for targeting specific molecules with this compound. This could involve the development of new chemical modifications or the use of this compound in combination with other probes. Another area of research is the development of new applications for this compound, such as its use in medical imaging or drug discovery. Overall, this compound is a valuable tool for scientific research and has the potential to lead to numerous breakthroughs in the field of biochemistry and beyond.
Synthesis Methods
The synthesis of N-9H-fluoren-2-yl-5-nitro-2-furamide involves a multi-step process that starts with the reaction of 9H-fluorene with nitric acid to produce 9-nitro-9H-fluorene. This intermediate is then reacted with furfural to yield this compound. The overall yield of this process is around 20%, making it a relatively efficient method for producing this compound.
Scientific Research Applications
N-9H-fluoren-2-yl-5-nitro-2-furamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and membrane dynamics. One of the main advantages of this compound is its ability to act as a fluorescent probe, allowing researchers to track the movement and activity of molecules in real-time. This has led to numerous breakthroughs in the field of biochemistry and has helped researchers better understand the inner workings of cells and biological systems.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-18(16-7-8-17(24-16)20(22)23)19-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXDNJIKIVJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5737078.png)
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)





![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)

